Methods of Synthesis
The synthesis of 2-(Piperidin-1-yl)ethyl(propan-2-yl)amine can be achieved through several methods, often involving the reaction of piperidine with appropriate alkyl halides or amines. A common synthetic route includes:
Structural Characteristics
The molecular structure of 2-(Piperidin-1-yl)ethyl(propan-2-yl)amine includes:
Crystallographic studies reveal bond lengths and angles consistent with typical amine structures, with bond lengths ranging from 1.47 Å (C-N) to 1.54 Å (C-C), indicating stable covalent interactions within the molecule .
Reactivity and Chemical Transformations
As an amine, 2-(Piperidin-1-yl)ethyl(propan-2-yl)amine can participate in various chemical reactions:
These reactions are significant in synthetic organic chemistry for creating derivatives that may exhibit enhanced biological activity or different pharmacological properties .
Scientific Applications
The compound has several applications across different fields:
The development of 2-(Piperidin-1-yl)ethylamine is rooted in the extensive exploration of piperidine derivatives as privileged scaffolds in pharmacology. Piperidine itself—a six-membered heterocycle with one nitrogen atom—has been a cornerstone structural motif for decades, featured in over twenty classes of pharmaceuticals and numerous alkaloids. By the late 20th century, medicinal chemists systematically modified the piperidine ring with various side chains to enhance receptor affinity and pharmacokinetic properties. The specific integration of a 2-(piperidin-1-yl)ethylamine linker, terminating in an isopropyl group, emerged as a strategy to balance molecular flexibility and steric bulk. This design aimed to optimize interactions within target binding pockets while maintaining metabolic stability [4] [8].
The formal identification and synthesis of this specific compound (CAS 99178-29-7) were driven by the need for versatile intermediates in multi-step syntheses targeting complex diseases. Documented under the MDL number MFCD12148824, it became commercially accessible as a research chemical with high purity (typically ≥95%), facilitating its incorporation into drug discovery programs. Its role evolved from a simple synthetic intermediate to a key pharmacophore element in compounds targeting the central nervous system (CNS), G-protein-coupled receptors (GPCRs), and enzymes, reflecting the broader trend of utilizing functionalized piperidines to penetrate the blood-brain barrier and modulate neuroreceptors [1] [7].
Table 1: Fundamental Identification and Physicochemical Data for 2-(Piperidin-1-yl)ethylamine
| Property | Value | Source/Reference |
|---|---|---|
| CAS Number | 99178-29-7 | Fluorochem Ltd [1] |
| IUPAC Name | 2-(Piperidin-1-yl)ethylamine | BLD Pharm [7] |
| Molecular Formula | C₁₀H₂₂N₂ | Fluorochem Ltd [1] |
| Canonical SMILES | CC(C)NCCN1CCCCC1 | Fluorochem Ltd [1] |
| Molecular Weight | 170.30 g/mol | Fluorochem Ltd [1] |
| LogP (Calculated) | 1.45 | Fluorochem Ltd [1] |
| H-Bond Acceptors | 2 | Fluorochem Ltd [1] |
| H-Bond Donors | 1 | Fluorochem Ltd [1] |
The molecular architecture of 2-(Piperidin-1-yl)ethylamine confers distinct advantages for interacting with biological targets. The molecule features two key nitrogen atoms: the tertiary piperidine nitrogen (sp³-hybridized) and the secondary aliphatic amine nitrogen. This arrangement allows for diverse protonation states under physiological conditions (pH ~7.4). The piperidine nitrogen (pKa ~10–11) remains predominantly protonated, facilitating salt-bridge interactions with aspartate or glutamate residues in target proteins. Conversely, the secondary amine (pKa ~9–10) can serve as a hydrogen bond donor or remain neutral, enhancing adaptability in binding [2] [8].
The ethylene linker (–CH₂CH₂–) between the piperidine and the secondary amine provides optimal spatial separation, enabling the isopropyl group to occupy specific hydrophobic subpockets within enzyme or receptor binding sites. The isopropyl moiety itself contributes significant lipophilic character, improving membrane permeability—a critical factor for CNS-active drugs. Computational analyses highlight the molecule's moderate lipophilicity (cLogP ~1.45) and polar surface area (~6.48 Ų), aligning with drug-likeness parameters for bioavailability. Furthermore, the rotatable bonds within the linker confer conformational flexibility, allowing the molecule to adopt multiple low-energy conformations essential for target engagement across diverse protein classes [1] [7] [8].
This structural framework has proven instrumental in designing ligands for neurological targets. For instance, the protonated piperidine nitrogen mimics ammonium groups in neurotransmitters, enabling interactions with histamine H₃ receptors (H3R) and sigma-1 receptors (σ1R). Research demonstrates that replacing piperazine with piperidine in related compounds significantly enhances σ1R affinity due to favorable salt-bridge formation with Glu172 in the σ1R binding pocket. This precise interaction underscores the scaffold's role in optimizing binding kinetics and selectivity for neurological applications [2].
Table 2: Structural and Physicochemical Determinants of Target Engagement
| Structural Feature | Role in Target Modulation | Impact on Drug Properties |
|---|---|---|
| Tertiary Piperidine Nitrogen | Salt-bridge formation with anionic residues (e.g., Glu, Asp) | Enhances binding affinity to GPCRs, ion channels |
| Secondary Amine Nitrogen | Hydrogen-bond donation; modulated protonation state | Adaptability to diverse binding environments |
| Ethylene Linker (–CH₂CH₂–) | Spatial separation of piperidine and isopropyl groups | Optimal reach to hydrophobic subpockets |
| Isopropyl Group | Hydrophobic interactions; steric bulk | Improved lipophilicity (LogP ~1.45); membrane penetration |
| Fsp³ (Fraction sp³ Carbon) | Increased 3D character | Enhanced selectivity and metabolic stability |
Toggle for Calculated Physicochemical Properties
2-(Piperidin-1-yl)ethylamine serves as a critical molecular bridge in the design of compounds with polypharmacological profiles. Its structural flexibility allows for integration into larger molecules capable of simultaneous modulation of multiple targets—a strategy increasingly recognized for treating complex diseases like cancer, neuropathic pain, and neurodegenerative disorders. The scaffold’s capacity to contribute to both hydrophilic interactions (via protonatable nitrogens) and hydrophobic interactions (via the piperidine ring and isopropyl group) enables the fine-tuning of multi-target activity [4] [8].
In dual-acting histamine H₃ receptor (H3R)/sigma-1 receptor (σ1R) ligands, this moiety provides essential spacer functionality. For example, derivatives incorporating this scaffold have demonstrated balanced affinity for both receptors, crucial for producing broad-spectrum analgesic effects in neuropathic pain models. The protonation state of the piperidine nitrogen dictates its ability to engage σ1R, while the overall topology enables H3R antagonism. This dual activity arises from the molecule’s ability to occupy distinct but complementary binding sites, a hallmark of effective polypharmacology [2].
Beyond neurology, the scaffold enhances pharmacophore diversity in oncology and immunology. It features prominently in:
The scaffold’s synthetic accessibility further supports its role in polypharmacology. It is typically synthesized via alkylation of piperidine with 2-chloro-N-isopropylacetamide or reductive amination of 2-(piperidin-1-yl)acetaldehyde with isopropylamine, enabling rapid derivatization for structure-activity relationship (SAR) studies. This facilitates the exploration of diverse pharmacophores while retaining the core target engagement properties [1] [8].
Table 3: Applications in Polypharmacological Drug Design
| Therapeutic Area | Target(s) | Role of Scaffold | Representative Pharmacological Outcome |
|---|---|---|---|
| Neuropathic Pain | H3R / σ1R | Spacer enabling dual receptor engagement | Broad-spectrum analgesia in nociceptive and neuropathic models [2] |
| Oncology (Wnt signaling) | Tankyrase 1/2 | Hydrogen-bond donor in NAD+ site | Inhibition of Wnt pathway; anti-proliferative effects [5] |
| Inflammatory Diseases | NLRP3 Inflammasome | Linker connecting benzimidazole to effector moiety | Blocking IL-1β release and pyroptosis [3] |
| Antiviral Therapy | Influenza A Virus Replication | Hydrophobic anchor promoting cellular uptake | Inhibition of early-middle viral replication stages [4] |
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: